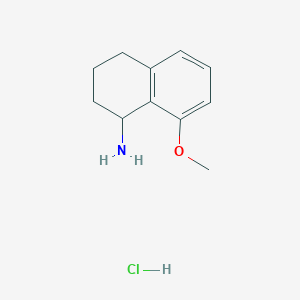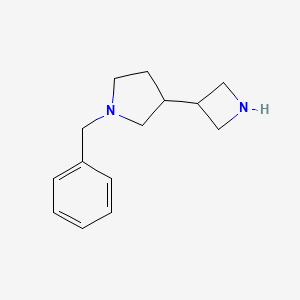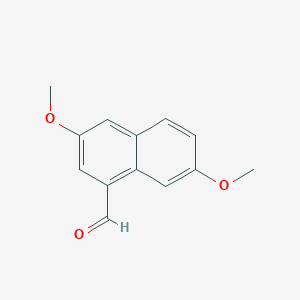
3,7-Dimethoxy-naphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethoxy-naphthalene-1-carbaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, featuring two methoxy groups at the 3 and 7 positions and an aldehyde group at the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethoxy-naphthalene-1-carbaldehyde can be synthesized through several methods. One common approach involves the methoxylation of naphthalene derivatives followed by formylation. The general synthetic route is as follows:
Methoxylation: Naphthalene is reacted with methanol in the presence of a catalyst such as sulfuric acid to introduce methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethoxy-naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,7-Dimethoxy-naphthalene-1-carboxylic acid.
Reduction: 3,7-Dimethoxy-naphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethoxy-naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethoxy-naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethoxy-naphthalene-1-carbaldehyde
- 1,5-Dimethoxy-naphthalene-2-carbaldehyde
- 3,7-Dimethoxy-naphthalene-2-carbaldehyde
Uniqueness
3,7-Dimethoxy-naphthalene-1-carbaldehyde is unique due to the specific positioning of its methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3,7-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-11-4-3-9-5-12(16-2)6-10(8-14)13(9)7-11/h3-8H,1-2H3 |
Clave InChI |
JTVCGYXKJRMECW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C(C=C2C=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


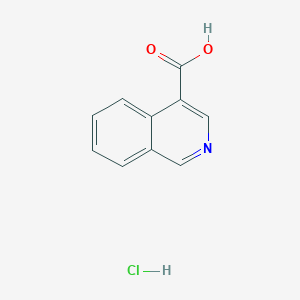
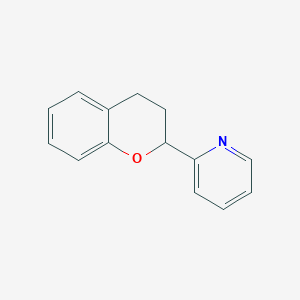
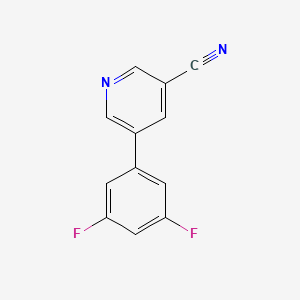
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)
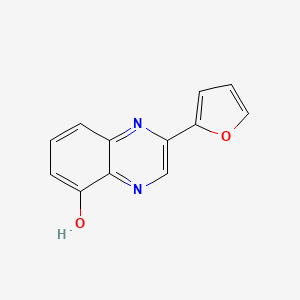
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
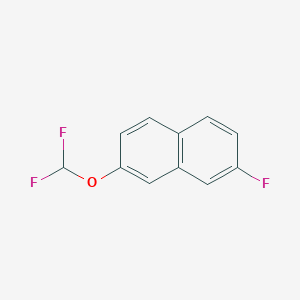

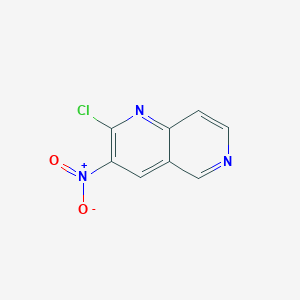
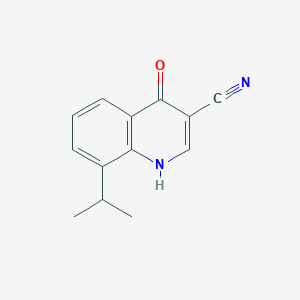

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
